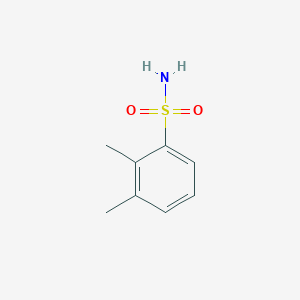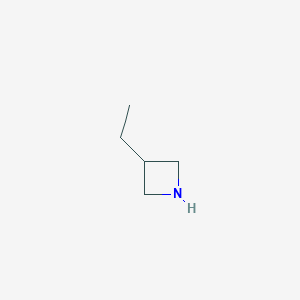
3-Ethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylazetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where an ethyl group is attached to the third carbon atom of the ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the electrocatalytic intramolecular hydroamination of allylic sulfonamides, which provides azetidines in good yields . This method leverages cobalt catalysis and electricity to enable regioselective generation of key intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Ethylamine derivatives.
Substitution: Various N-substituted azetidines.
Aplicaciones Científicas De Investigación
3-Ethylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-ethylazetidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ring strain in this compound facilitates its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Azetidine: The parent compound, lacking the ethyl group, is less sterically hindered and exhibits different reactivity.
3-Methylazetidine: Similar to 3-ethylazetidine but with a methyl group instead of an ethyl group, leading to slightly different chemical properties.
Uniqueness of this compound: this compound stands out due to the presence of the ethyl group, which influences its steric and electronic properties. This modification can enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
IUPAC Name |
3-ethylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-2-5-3-6-4-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFTVJRCUPIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614758 |
Source


|
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-47-4 |
Source


|
| Record name | 3-Ethylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 3-bromo-3-ethylazetidine a versatile building block in organic synthesis?
A1: 3-Bromo-3-ethylazetidine serves as a highly versatile precursor for a wide range of functionalized azetidines. This is due to the reactivity of the bromine atom, which can be easily substituted with various nucleophiles. The research demonstrates successful synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl- and 3-amino-3-ethylazetidines from the parent compound [, ]. This flexibility allows for the creation of diverse azetidine derivatives with potentially valuable properties.
Q2: How can 3-ethylideneazetidines be synthesized from 3-bromo-3-ethylazetidine?
A2: The research highlights a convenient method for synthesizing 3-ethylideneazetidines using 3-bromo-3-ethylazetidines as precursors [, ]. While the specific reaction conditions are not detailed in the abstracts, this approach offers a pathway to access a new class of azetidine building blocks. These 3-ethylideneazetidines can further serve as starting materials for synthesizing novel functionalized azetidines and spirocyclic azetidine building blocks.
Q3: Beyond substitution reactions, are there other applications of 3-azidoazetidines in organic synthesis?
A3: Yes, the research showcases the thermal rearrangement of N-carboethoxy-3-azido-3-ethylazetidine (3) at high temperatures leading to the formation of a cyclic imine []. Additionally, reacting N-triflylazetidin-3-one with sodium azide under specific conditions unexpectedly yielded a substituted oxazole []. These findings highlight the potential of 3-azidoazetidines to access diverse heterocyclic structures through rearrangements and ring transformations.
Q4: What analytical techniques were crucial for confirming the structures of novel azetidine derivatives?
A4: While the abstracts do not provide specific details on all characterization techniques used, they do mention the use of X-ray crystallography to unequivocally determine the structure of a substituted oxazole derived from a 3-azidoazetidine precursor []. This emphasizes the importance of advanced analytical methods in confirming the structures of novel compounds synthesized through these reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
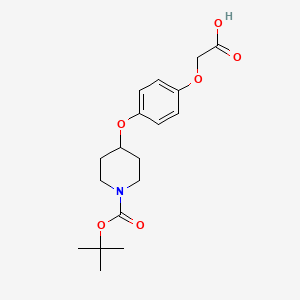

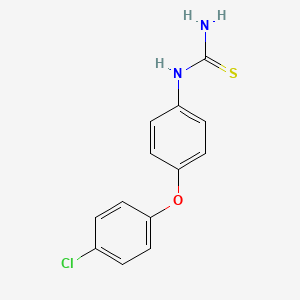

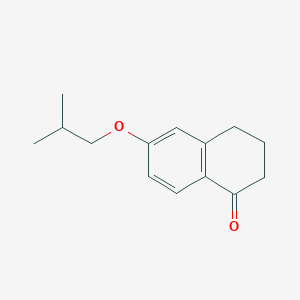
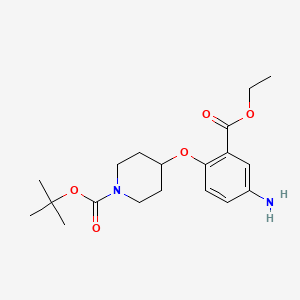
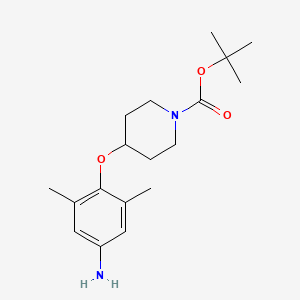
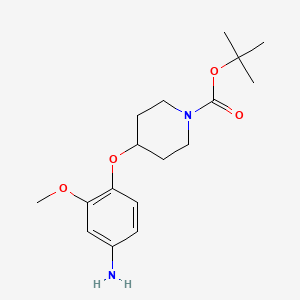
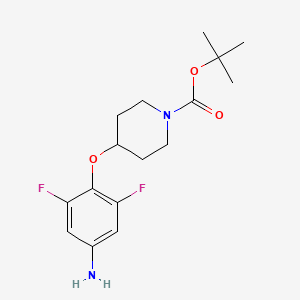
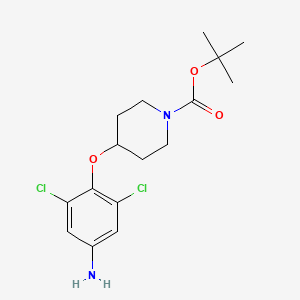
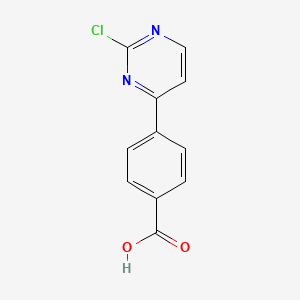
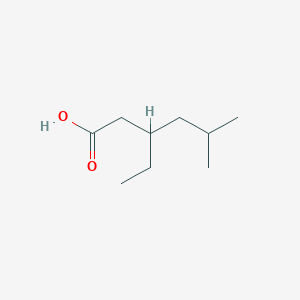
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B1370024.png)
